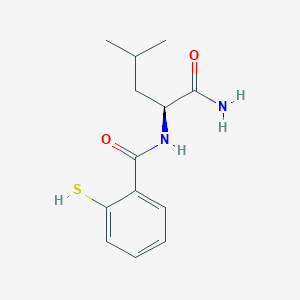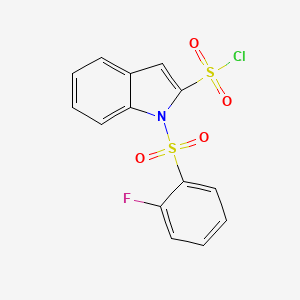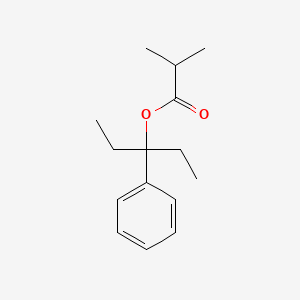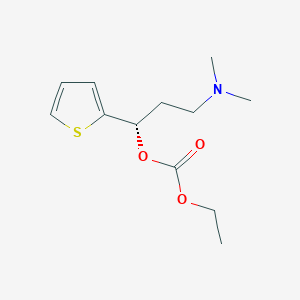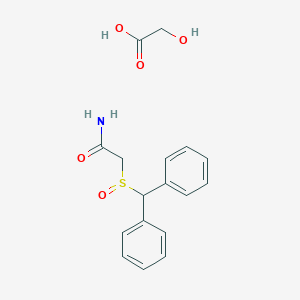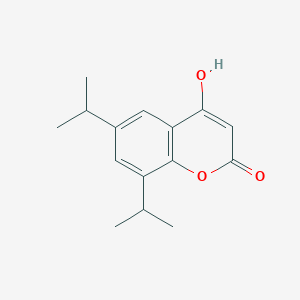
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of a cyclohexyl group attached to the carbonyl carbon of pentanone, with an acetyloxy group at the fourth position. The (4R) designation indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- can be achieved through several synthetic routes. One common method involves the acylation of cyclohexanol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the production of the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the reduction of the ketone group.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Aplicaciones Científicas De Investigación
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanone, 4-(hydroxy)-1-cyclohexyl-: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-Pentanone, 4-(methoxy)-1-cyclohexyl-: Similar structure but with a methoxy group instead of an acetyloxy group.
1-Pentanone, 4-(ethoxy)-1-cyclohexyl-: Similar structure but with an ethoxy group instead of an acetyloxy group.
Uniqueness
1-Pentanone, 4-(acetyloxy)-1-cyclohexyl-, (4R)- is unique due to its specific stereochemistry and the presence of the acetyloxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs. The (4R) configuration may confer specific interactions with chiral environments in biological systems, making it a valuable compound for research and development.
Propiedades
Número CAS |
820247-71-0 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
[(2R)-5-cyclohexyl-5-oxopentan-2-yl] acetate |
InChI |
InChI=1S/C13H22O3/c1-10(16-11(2)14)8-9-13(15)12-6-4-3-5-7-12/h10,12H,3-9H2,1-2H3/t10-/m1/s1 |
Clave InChI |
IWBHDFNBLNSVIS-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CCC(=O)C1CCCCC1)OC(=O)C |
SMILES canónico |
CC(CCC(=O)C1CCCCC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


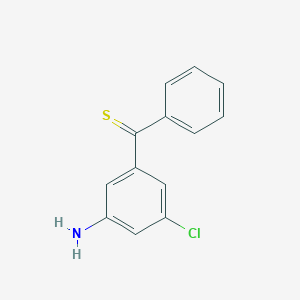
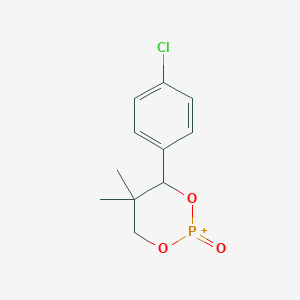

![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
